molecular formula C21H16N4O3 B505322 N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B505322
M. Wt: 372.4g/mol
InChI Key: BHOBUSRZFCGUAC-UHFFFAOYSA-N
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Description

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound known for its unique structural properties. This compound features a benzotriazole moiety linked to a benzodioxole ring through a carboxamide group. Its molecular structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate by reacting o-phenylenediamine with nitrous acid.

    Coupling Reaction: The benzotriazole intermediate is then coupled with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing enzymatic activity or protein function. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of benzotriazole and benzodioxole rings, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds.

Properties

Molecular Formula

C21H16N4O3

Molecular Weight

372.4g/mol

IUPAC Name

N-(6-methyl-2-phenylbenzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H16N4O3/c1-13-9-17-18(24-25(23-17)15-5-3-2-4-6-15)11-16(13)22-21(26)14-7-8-19-20(10-14)28-12-27-19/h2-11H,12H2,1H3,(H,22,26)

InChI Key

BHOBUSRZFCGUAC-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

Origin of Product

United States

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